Potency Comparison: SSTR5 antagonist 2 Exhibits 8-Fold Higher hSSTR5 Binding Affinity Than SSTR5 antagonist 1
SSTR5 antagonist 2 (compound 10) demonstrates significantly greater binding affinity for the human SSTR5 receptor compared to SSTR5 antagonist 1 (compound 25a), a widely cited reference compound. In competitive binding assays using cell membranes expressing human SSTR5, compound 10 exhibited an IC50 of 1.2 nM , whereas SSTR5 antagonist 1 shows an IC50 of 9.6 nM under comparable conditions .
| Evidence Dimension | hSSTR5 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | SSTR5 antagonist 1 (compound 25a): 9.6 nM |
| Quantified Difference | 8-fold more potent |
| Conditions | Filtration binding assay with [125I]SST-28 on human SSTR5-expressing cell membranes |
Why This Matters
Higher binding affinity can translate to lower effective doses and potentially improved therapeutic windows in preclinical models, making SSTR5 antagonist 2 the preferred tool compound for studies requiring robust target engagement.
- [1] Liu W, Shao PP, Han Y, et al. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Med Chem Lett. 2018;9(11):1082-1087. doi:10.1021/acsmedchemlett.8b00305 View Source
- [2] Hirose H, Yamasaki T, Yamashita T, et al. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorg Med Chem. 2017;25(15):4175-4193. View Source
